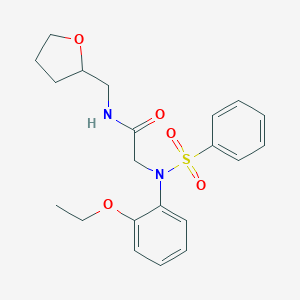
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of RAC1, a member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell migration, cell division, and gene expression.
Wirkmechanismus
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide inhibits RAC1 by binding to its effector binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as actin cytoskeleton organization, cell adhesion, and gene expression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation in cancer cells. It has also been shown to inhibit the growth and differentiation of neuronal cells, as well as the formation of dendritic spines and synapses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its high selectivity for RAC1, which allows for the specific inhibition of this protein without affecting other members of the Rho family of small GTPases. However, one of the limitations of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in scientific research. One potential area of investigation is the role of RAC1 in the regulation of immune cell function, particularly in the context of inflammatory diseases. Another potential area of investigation is the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer or other diseases. Finally, further studies are needed to investigate the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps, including the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)phenol, followed by the reaction of the resulting compound with 2-chlorobenzenesulfonyl chloride to form 2-(2-ethoxyphenylsulfonyl)phenol. The final step involves the reaction of 2-(2-ethoxyphenylsulfonyl)phenol with N-tert-butoxycarbonyl-L-proline methyl ester to form N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, it has been used to study the effect of RAC1 inhibition on cell migration, invasion, and proliferation in cancer cells. It has also been used to study the role of RAC1 in neuronal development, synaptic plasticity, and memory formation.
Eigenschaften
Produktname |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide |
|---|---|
Molekularformel |
C21H26N2O5S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-27-20-13-7-6-12-19(20)23(29(25,26)18-10-4-3-5-11-18)16-21(24)22-15-17-9-8-14-28-17/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,22,24) |
InChI-Schlüssel |
DEZIPVVGSRQDID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-(4-Chloro-phenyl)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitro-phenyl)-1H-pyrrol-3-yl]-acrylamide](/img/structure/B298774.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B298775.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298777.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide](/img/structure/B298779.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298780.png)
![2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B298782.png)
![N'-{4-(benzyloxy)-2-nitro-5-methoxybenzylidene}-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298784.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298785.png)
![N'-(2,3-dichlorobenzylidene)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298786.png)
![N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298789.png)
![N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298790.png)
![2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B298792.png)
![N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298794.png)